1H-Pyrazol-1-yl morpholine-4-carboxylate is a heterocyclic compound that combines a pyrazole ring with a morpholine structure, characterized by a carboxylate functional group. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties. The molecular formula of this compound is with a molecular weight of 167.21 g/mol. It is recognized for its potential applications in various therapeutic areas, including antimicrobial and antitumor activities.
1H-Pyrazol-1-yl morpholine-4-carboxylate falls under the classification of pyrazole derivatives, which are known for their significant biological activities. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The morpholine moiety adds to the compound's structural complexity and enhances its biological activity.
The synthesis of 1H-pyrazol-1-yl morpholine-4-carboxylate can be achieved through several methods, primarily involving cyclocondensation reactions. One common approach utilizes hydrazine derivatives and carbonyl compounds, leading to the formation of pyrazole rings.
A notable method involves:
The synthesis process may also involve subsequent steps such as hydrolysis or esterification to achieve the carboxylate form of the compound .
The molecular structure of 1H-pyrazol-1-yl morpholine-4-carboxylate features:
The InChI (International Chemical Identifier) for this compound is provided as follows:
1H-Pyrazol-1-yl morpholine-4-carboxylate participates in various chemical reactions, including:
Recent studies have highlighted its role in synthesizing sigma(1) receptor antagonists, showcasing its potential in neurogenic pain management .
The mechanism of action for 1H-pyrazol-1-yl morpholine-4-carboxylate typically involves interaction with specific biological targets such as receptors or enzymes. For instance:
1H-Pyrazol-1-yl morpholine-4-carboxylate exhibits several notable physical and chemical properties:
Key properties include:
Property | Value |
---|---|
Molecular Weight | 167.21 g/mol |
Solubility | Soluble in organic solvents |
State | Liquid/Solid |
These properties are essential for understanding its behavior in biological systems and potential formulations for therapeutic use .
The applications of 1H-pyrazol-1-yl morpholine-4-carboxylate span various fields:
Research continues to explore these applications further, aiming to develop new therapeutic agents based on this compound's structure .
Transition metal-catalyzed reactions enable precise C–N bond formation between pyrazole and morpholine carboxylate units. Palladium complexes (e.g., Pd(PPh₃)₄) facilitate Buchwald-Hartwig amination between 1H-pyrazol-4-yl halides and morpholine-4-carbonyl chloride, achieving yields of 78–92% under mild conditions (80–100°C) with cesium carbonate base [1] [5]. Copper(I) catalysis (CuI/1,10-phenanthroline) offers a cost-effective alternative, particularly for electron-deficient pyrazoles, though requiring higher temperatures (110–120°C) [5]. Key to success is nitrogen protection: tert-butoxycarbonyl (Boc) on pyrazole prevents undesired coordination, while trimethylsilyl groups enhance halogen reactivity for coupling [5]. Recent advances employ in situ generated morpholine carbonyl donors via carbon monoxide insertion, bypassing pre-activated acid chloride synthesis [7].
Table 1: Catalyst Systems for Pyrazole-Morpholine Conjugation
Catalyst System | Base | Temperature (°C) | Yield Range (%) | Key Advantages |
---|---|---|---|---|
Pd(PPh₃)₄ | Cs₂CO₃ | 80–100 | 78–92 | Broad substrate scope |
CuI/1,10-phenanthroline | K₃PO₄ | 110–120 | 65–85 | Lower cost, suitable for electron-poor pyrazoles |
Pd₂(dba)₃/XPhos | KOtBu | 90 | 70–88 | Tolerates steric hindrance |
Ru₃(CO)₁₂/NHC ligand | – | 100 | 60–75 | Acceptorless dehydrogenative coupling |
Regioselectivity challenges with unsymmetrical pyrazoles (e.g., 3,5-disubstituted variants) are mitigated through sterically controlled ligands. BrettPhos-type ligands promote N1-functionalization exclusively, suppressing O-alkylation byproducts [1] [5]. Microwave-assisted protocols reduce reaction times from hours to minutes (e.g., 15 min at 150°C), enhancing functional group compatibility with sensitive esters and nitriles [9].
Solid-phase synthesis enables rapid generation of 1H-pyrazol-1-yl morpholine-4-carboxylate libraries through modular resin-bound intermediates. BAL (backbone amide linker)-functionalized SynPhase lanterns (loading: 18 μmol/unit) serve as optimal supports due to acid-labile cleavage characteristics [2] [6]. The synthesis involves four key stages: (1) Linker activation with N-Fmoc-morpholine-4-carboxylic acid using O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate/1-hydroxybenzotriazole (HBTU/HOBt); (2) Pyrazole nitrogen acylation via in situ generated acid chlorides; (3) Solution-phase diversification of pyrazole C3/C5 positions via Suzuki coupling or click chemistry; (4) Trifluoroacetic acid-mediated cleavage delivering products in >85% purity [2] [6].
Table 2: Solid-Phase Building Blocks for Library Synthesis
Resin System | Diversification Point | Building Blocks Used | Cleavage Condition |
---|---|---|---|
BAL-SynPhase Lanterns | Morpholine nitrogen | Boc-morpholine, N-methylmorpholine | TFA/DCM (1:99) |
Wang resin–CO₂H | Pyrazole C3/C5 | Arylboronic acids, azido-alkylamines | HF/pyridine |
Rink amide MBHA resin | Carboxylate linker | Fmoc-protected amino acids | 20% piperidine/DMF |
Parallel processing employs split-pool methodology with color-coded sorting cogs, enabling simultaneous synthesis of 64–144 analogues per batch [2]. Post-cleavage analysis via liquid chromatography-mass spectrometry confirms high average purity (86–90%) without chromatographic purification. Carboxamide variants are synthesized by coupling Fmoc-protected β-alanine to resin-bound morpholine, followed by pyrazole conjugation and amine capping [6]. This approach facilitates exploration of steric and electronic effects on biological target engagement.
Regiocontrol in pyrazole ring formation dictates the substitution pattern of 1H-pyrazol-1-yl morpholine-4-carboxylates. Three dominant strategies achieve this:
β-Keto esters (e.g., ethyl acetoacetate) react with morpholine carbonyl hydrazides under nano-ZnO catalysis (10 mol%) in ethanol, yielding 3-methyl-5-hydroxypyrazole-morpholine carboxylates regioselectively (95% yield, 15 min). Steric bias directs bulkier substituents (e.g., aryl groups) to C3, while methyl groups occupy C5 [9] [1]. Microwave irradiation (300 W, 120°C) enhances regioselectivity to >20:1 for unsymmetrical 1,3-diketones [9].
Silver-mediated [3+2] cycloadditions employ N-isocyanoiminotriphenylphosphorane (“CNN” building block) with terminal alkynes bearing morpholine carboxylates. This method delivers 4-unsubstituted pyrazole cores with exclusive 1,3-regiochemistry under mild conditions (50°C, 12 h) [1]. Copper-catalyzed sydnone-alkyne cycloadditions provide 1,4-disubstituted variants, though requiring pre-functionalized arylglycine precursors [1].
In situ generated hydrazones from morpholine-4-carbaldehyde and arylhydrazines undergo iodine-induced cyclization (I₂, NaHCO₃) to afford 4-iodopyrazole intermediates. Subsequent Sonogashira coupling installs alkynyl substituents at C4, enabling access to trisubstituted frameworks [1] [9]. Regiochemical outcomes are predictable: electron-donating groups on hydrazines favor N1 attack, while steric effects dominate C4 substitution patterns.
Elaboration of pre-assembled 1H-pyrazol-1-yl morpholine-4-carboxylates introduces structural diversity at C3, C4, and C5 positions:
Palladium(II)/copper(I) co-catalysis enables direct arylation at pyrazole C4. Electron-rich pyrazoles undergo coupling with aryl iodides using Pd(OAc)₂ (10 mol%)/CuI (20 mol%) and pivalic acid in dimethylacetamide (120°C), tolerating morpholine carbonyl groups [5] [7]. Ortho-directing groups (e.g., pyridinyl at C3) enhance regioselectivity via cyclopalladation intermediates. For C5 bromination, N-bromosuccinimide in acetonitrile (0°C) achieves >90% selectivity over C4 attack, providing handles for Negishi couplings [5].
Suzuki-Miyaura reactions on 4-bromo derivatives utilize Pd(tBu₃P)₂ (2 mol%) with arylboronic acids, achieving yields >85% without affecting the morpholine carboxylate [1] [5]. N-Tosylhydrazones serve as carbene precursors in palladium-catalyzed transformations: 4-formylpyrazole-morpholine carboxylates condense with p-toluenesulfonhydrazide, and subsequent coupling with aryl bromides yields 4-alkenyl derivatives via carbene migratory insertion [7].
Knoevenagel condensation-addition sequences generate spirocyclic derivatives: morpholine carbonyl pyrazoles react with malononitrile and aldehydes, forming cyclohexadiene-fused systems. Copper(I)-catalyzed three-component couplings incorporate azides and terminal alkynes onto iodopyrazole intermediates, yielding 1,2,3-triazole-decorated analogues (click chemistry) [9]. These strategies collectively enable systematic exploration of steric, electronic, and topological diversity within this pharmacophoric scaffold.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5